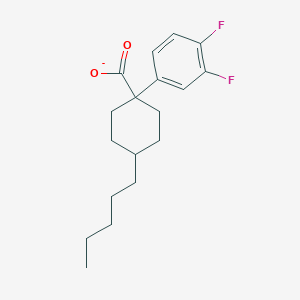
5-(2,4-Dichlorophenyl)-3-(2-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-2-oxoethyl)-5-methylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-Dichlorophenyl)-3-(2-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-2-oxoethyl)-5-methylimidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenyl)-3-(2-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-2-oxoethyl)-5-methylimidazolidine-2,4-dione typically involves multi-step organic reactions. The starting materials often include 2,4-dichlorophenyl derivatives and pyrrole derivatives. The key steps may involve:
Condensation Reactions: Combining the 2,4-dichlorophenyl derivative with a suitable pyrrole derivative under acidic or basic conditions.
Cyclization: Formation of the imidazolidine ring through cyclization reactions, often facilitated by catalysts or specific reaction conditions.
Oxidation/Reduction: Adjusting the oxidation state of intermediates to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include:
Catalyst Selection: Using efficient catalysts to speed up reactions and improve selectivity.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency.
Purification Techniques: Employing advanced purification methods like chromatography and crystallization to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,4-Dichlorophenyl)-3-(2-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-2-oxoethyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.
Reduction: Reduction of specific functional groups to lower oxidation states using reducing agents.
Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Catalysts: Such as palladium on carbon (Pd/C) or platinum (Pt) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. They could be investigated for their efficacy in treating diseases such as cancer, infections, or neurological disorders.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-(2,4-Dichlorophenyl)-3-(2-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-2-oxoethyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Altering Cellular Pathways: Affecting various cellular processes such as gene expression, cell proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenylimidazolidine-2,4-dione: A structurally similar compound with different substituents on the phenyl ring.
3-(2-Oxoethyl)-5-methylimidazolidine-2,4-dione: A compound with a similar imidazolidine core but different side chains.
Uniqueness
The uniqueness of 5-(2,4-Dichlorophenyl)-3-(2-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-2-oxoethyl)-5-methylimidazolidine-2,4-dione lies in its specific substituents, which confer distinct chemical and biological properties. These unique features may enhance its efficacy in certain applications compared to similar compounds.
Eigenschaften
Molekularformel |
C21H23Cl2N3O3 |
|---|---|
Molekulargewicht |
436.3 g/mol |
IUPAC-Name |
5-(2,4-dichlorophenyl)-3-[2-(2,5-dimethyl-1-propylpyrrol-3-yl)-2-oxoethyl]-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C21H23Cl2N3O3/c1-5-8-25-12(2)9-15(13(25)3)18(27)11-26-19(28)21(4,24-20(26)29)16-7-6-14(22)10-17(16)23/h6-7,9-10H,5,8,11H2,1-4H3,(H,24,29) |
InChI-Schlüssel |
YZHPRPCSKOPESB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=CC(=C1C)C(=O)CN2C(=O)C(NC2=O)(C)C3=C(C=C(C=C3)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


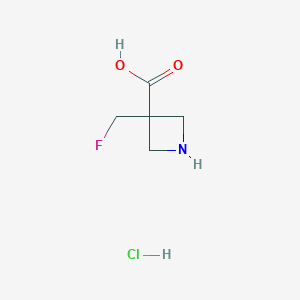
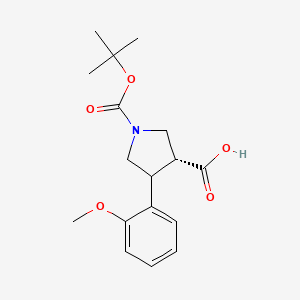

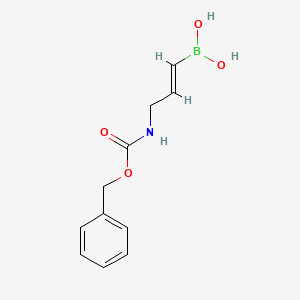
![(3E,7E)-3,7-bis[6-bromo-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B15201520.png)
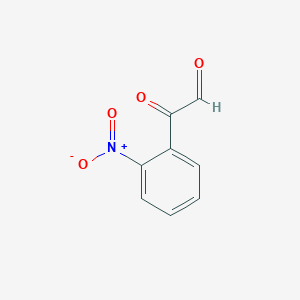
![(R)-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride](/img/structure/B15201528.png)
![[(3aS,4R,6S,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B15201531.png)
![(S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one](/img/structure/B15201536.png)
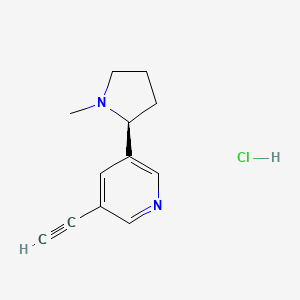
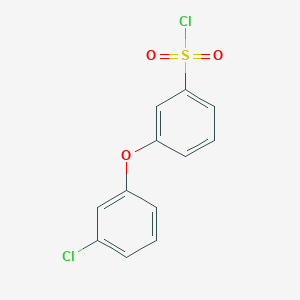
![2-(3-Methoxy-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B15201546.png)
![5-[(Difluoromethyl)thio]-3-bromobenzene-1,2-diamine](/img/structure/B15201552.png)
